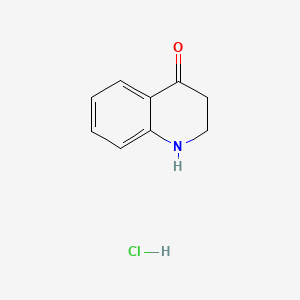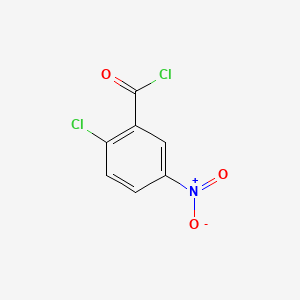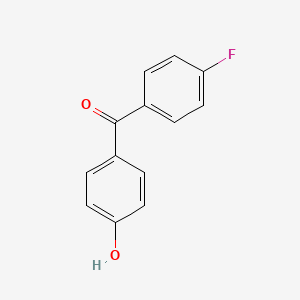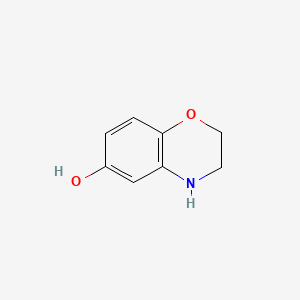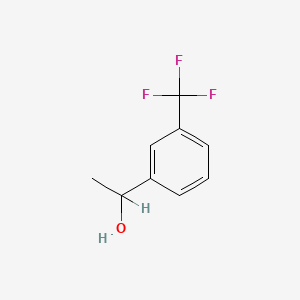
1-(3-(Trifluoromethyl)phenyl)ethanol
Übersicht
Beschreibung
1-(3-(Trifluoromethyl)phenyl)ethanol, also known as C9H9F3O, is a chemical compound with various properties and potential applications . It is an important chiral building block for the synthesis of a neuroprotective compound .
Synthesis Analysis
The synthesis of 1-(3-(Trifluoromethyl)phenyl)ethanol has been achieved through various methods. One approach involves the enzyme-catalyzed synthesis via enantioselective transesterification of racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol using vinyl acetate as the acyl donor in the presence of Candida antarctica lipase-B (CAL-B) . Another method involves the biocatalytic process using recombinant E. coli whole cells .Molecular Structure Analysis
The molecular structure of 1-(3-(Trifluoromethyl)phenyl)ethanol is represented by the formula C9H9F3O . More detailed structural information can be obtained from resources such as PubChem and Chemsrc .Chemical Reactions Analysis
The chemical reactions involving 1-(3-(Trifluoromethyl)phenyl)ethanol are primarily related to its synthesis. For instance, it can be produced from the reduction of 3’-(trifluoromethyl)acetophenone . The reaction can be catalyzed by various enzymes or whole cells .Physical And Chemical Properties Analysis
1-(3-(Trifluoromethyl)phenyl)ethanol has a molecular weight of 190.17 . It is a liquid at room temperature . More detailed physical and chemical properties can be found in databases like PubChem and Chemsrc .Wissenschaftliche Forschungsanwendungen
Production of Enantiomerically Enriched Intermediates
- Scientific Field : Biochemistry and Biotechnology .
- Application Summary : “1-(3-(Trifluoromethyl)phenyl)ethanol” is used in the production of enantiomerically enriched intermediates via whole-cell biocatalyst . This process involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .
- Methods of Application : The process involves the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The reaction parameters, amount of biocatalyst, and maltose co-substrate are optimized to achieve high production .
- Results or Outcomes : The yield of the bioreduction was 73.7% for the same substrate load increased 4.0-fold (from 50 mM to 200 mM) . The S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .
Synthesis of Neuroprotective Compounds
- Scientific Field : Medicinal Chemistry .
- Application Summary : “®-1-[3-(Trifluoromethyl)phenyl]ethanol” is a key chiral building block for the synthesis of a neuroprotective compound, "®-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide" .
- Methods of Application : The process involves the use of recombinant E. coli BL21 (DE3)-pET28a (+) - LXCAR-S154Y variant affording carbonyl reductase for the reduction of 3’- (trifluoromethyl)acetophenone to ®-MTF-PEL with enantiomeric excess (ee) >99.9% . The biocatalytic efficiency was further enhanced by introducing choline chloride: lysine (ChCl:Lys, molar ratio of 1:1) in the reaction medium .
- Results or Outcomes : The product yield reached 91.5% under 200 mM substrate concentration in the established Tween-20/ChCl:Lys-containing system .
Synthesis of Aprepitant
- Scientific Field : Medicinal Chemistry .
- Application Summary : “®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol” is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
- Methods of Application : The specific methods of application are not detailed in the source. However, it’s known that aprepitant is synthesized through a series of chemical reactions, one of which involves “®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol” as a key intermediate .
- Results or Outcomes : The outcome of this application is the production of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
Preparation of Travoprost
- Scientific Field : Medicinal Chemistry .
- Application Summary : “3-(Trifluoromethyl)phenol”, which is structurally similar to “1-(3-(Trifluoromethyl)phenyl)ethanol”, was used in the preparation of travoprost, an antiglaucoma agent .
- Methods of Application : The specific methods of application are not detailed in the source. However, it’s known that travoprost is synthesized through a series of chemical reactions, one of which involves “3-(Trifluoromethyl)phenyl” as a key intermediate .
- Results or Outcomes : The outcome of this application is the production of travoprost, an antiglaucoma agent .
Asymmetric Preparation of ®-MTF-PEL
- Scientific Field : Biochemistry and Biotechnology .
- Application Summary : “®-1-[3-(Trifluoromethyl)phenyl]ethanol” (®-MTF-PEL) is an important chiral building block for the synthesis of a neuroprotective compound . An effective whole-cell-catalyzed biotransformation was developed to produce ®-MTF-PEL, and its productivity was increased by medium engineering strategy .
- Methods of Application : The recombinant E. coli BL21 (DE3)-pET28a (+) - LXCAR-S154Y variant affording carbonyl reductase was adopted for the reduction of 3’-(trifluoromethyl)acetophenone to ®-MTF-PEL with enantiomeric excess (ee) >99.9% . The addition of 0.6% Tween-20 (w/v) boosted the bioreduction . The biocatalytic efficiency was further enhanced by introducing choline chloride: lysine (ChCl:Lys, molar ratio of 1:1) in the reaction medium .
- Results or Outcomes : The product yield reached 91.5% under 200 mM substrate concentration in the established Tween-20/ChCl:Lys-containing system .
Production of (S)-3,5-BTPE
- Scientific Field : Biochemistry and Biotechnology .
- Application Summary : “(S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol” ((S)-3,5-BTPE) is produced with Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition .
- Methods of Application : The process involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment . When choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system, the yields were further increased .
- Results or Outcomes : The yield of the bioreduction was 73.7% for the same substrate load increased 4.0-fold (from 50 mM to 200 mM) . The S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .
Safety And Hazards
Zukünftige Richtungen
The future directions for 1-(3-(Trifluoromethyl)phenyl)ethanol are likely to involve further exploration of its synthesis and applications. For instance, the combined strategy of surfactant and natural deep eutectic solvents (NADES) has been suggested to have great potential in the biocatalytic process and the synthesis of chiral alcohols .
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXCOKNHXMBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963381 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Trifluoromethyl)phenyl)ethanol | |
CAS RN |
454-91-1 | |
| Record name | 1-(3-(Trifluoromethyl)phenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 454-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



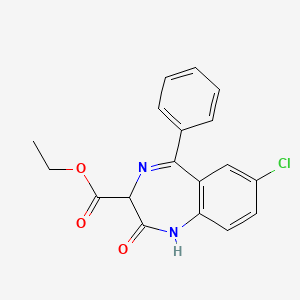
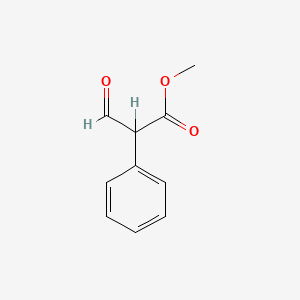
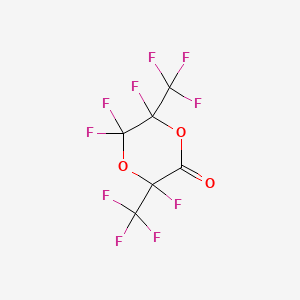
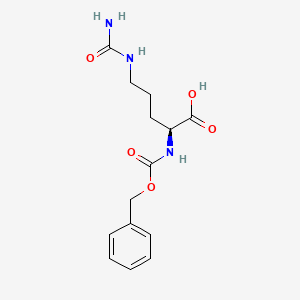
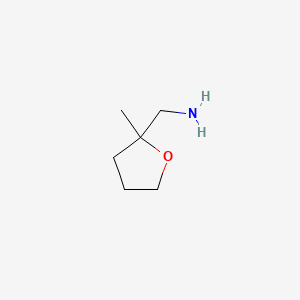
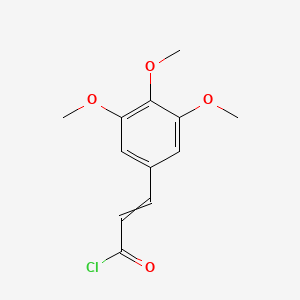
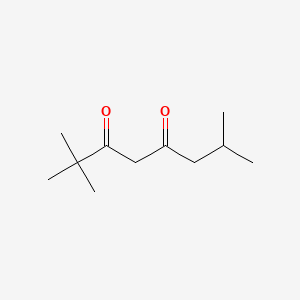
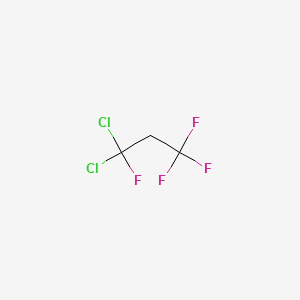
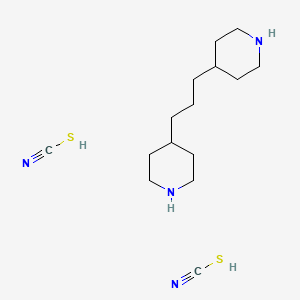
![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)
